Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of various organic compounds and materials.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound
Mode of Action
It’s known that the compound can undergo direct amidation when reacting with certain amines , but the specific interactions with its targets and the resulting changes are not well-documented. More comprehensive studies are required to elucidate these mechanisms.
Biochemical Pathways
The compound is part of the pyrazolo[1,5-a]pyridine family, which has been associated with various biological and pharmacological activities . .
Result of Action
As a member of the pyrazolo[1,5-a]pyridine family, it may share some of the biological activities associated with these compounds, such as antimicrobial activity . .
Biochemical Analysis
Biochemical Properties
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of signaling pathways that are crucial for cellular functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit certain kinases, leading to a decrease in the phosphorylation of target proteins. This inhibition can result in altered cellular signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under refrigerated conditions but may degrade over time at room temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and its overall impact on cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Preparation Methods
The synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazole ring but have different substitution patterns and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNWRGBLUSCFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480504 | |
Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55899-28-0 | |
Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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